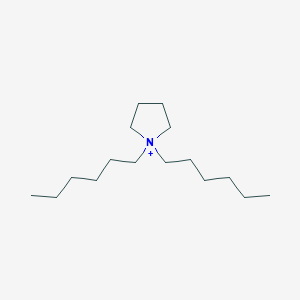
1,1-Dihexylpyrrolidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dihexylpyrrolidin-1-ium is a quaternary ammonium compound with the molecular formula C16H34N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dihexylpyrrolidin-1-ium can be synthesized through the reaction of pyrrolidine with hexyl halides under basic conditions. A common method involves the use of hexyl bromide or hexyl chloride in the presence of a strong base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of the hexyl halide, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction. This method involves the irradiation of equimolar amounts of pyrrolidine and hexyl halide in the presence of a base, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dihexylpyrrolidin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1,1-Dihexylpyrrolidin-1-ium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug delivery agent.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes
Mechanism of Action
The mechanism of action of 1,1-Dihexylpyrrolidin-1-ium involves its interaction with molecular targets through its quaternary ammonium group. This interaction can affect various biochemical pathways and molecular processes. For example, it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1,1-Dihexylpyrrolidin-1-ium can be compared with other similar compounds, such as:
- 1,1-Diethylpyrrolidin-1-ium
- 1,1-Dibutylpyrrolidin-1-ium
- 1,1-Dioctylpyrrolidin-1-ium
These compounds share a similar pyrrolidine core but differ in the length and nature of the alkyl chains attached to the nitrogen atom. The differences in alkyl chain length can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity. This compound is unique due to its specific alkyl chain length, which may confer distinct properties and applications .
Properties
CAS No. |
916729-63-0 |
|---|---|
Molecular Formula |
C16H34N+ |
Molecular Weight |
240.45 g/mol |
IUPAC Name |
1,1-dihexylpyrrolidin-1-ium |
InChI |
InChI=1S/C16H34N/c1-3-5-7-9-13-17(15-11-12-16-17)14-10-8-6-4-2/h3-16H2,1-2H3/q+1 |
InChI Key |
JKOADRMSALOJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1(CCCC1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
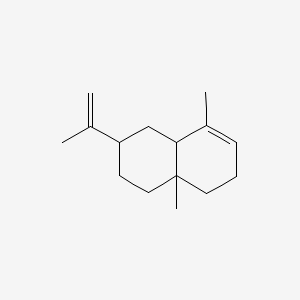
![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)
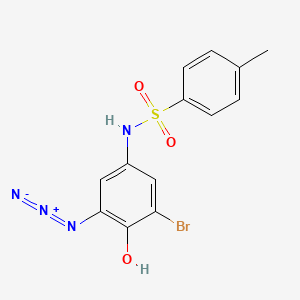
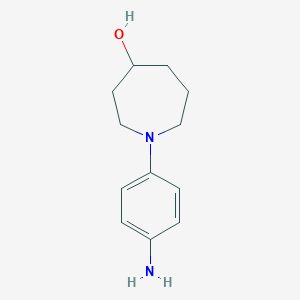

![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
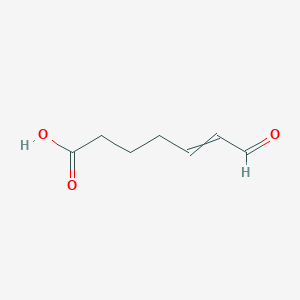
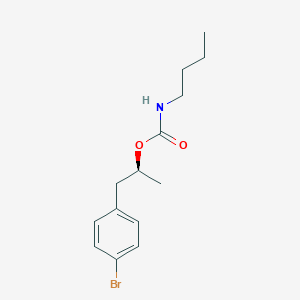
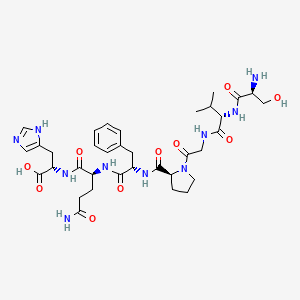
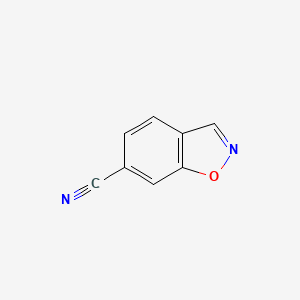
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
